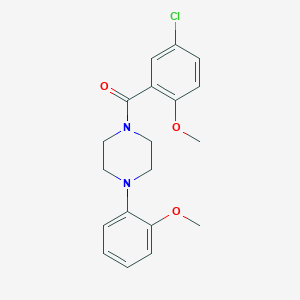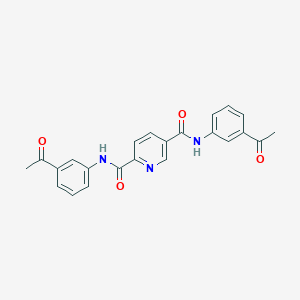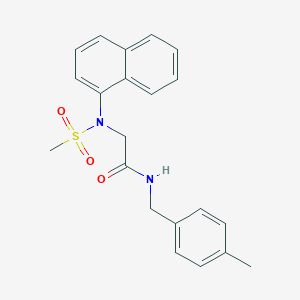![molecular formula C21H17N3O4S B3554240 N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3554240.png)
N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, commonly known as NSC-743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment.
Wirkmechanismus
NSC-743380 is believed to exert its anticancer effects by inhibiting the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of topoisomerase IIα, NSC-743380 prevents cancer cells from dividing and proliferating. Additionally, NSC-743380 has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which also contributes to its anticancer effects.
Biochemical and Physiological Effects
NSC-743380 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, NSC-743380 has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. Furthermore, NSC-743380 has been shown to inhibit the growth of blood vessels, which is a process known as angiogenesis. This effect may contribute to its anticancer effects by preventing the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
NSC-743380 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, NSC-743380 has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a cancer treatment.
However, there are also some limitations to using NSC-743380 in lab experiments. One limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, NSC-743380 has not been extensively studied in vivo, which means that its effects on living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on NSC-743380. One potential direction is to investigate its effects on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further studies are needed to determine the optimal dosage and administration schedule for NSC-743380 in cancer treatment. Finally, there is a need for in vivo studies to better understand the pharmacokinetics and toxicity of NSC-743380 in living organisms.
Conclusion
NSC-743380 is a promising compound for cancer treatment that has been shown to have anticancer effects through inhibition of topoisomerase IIα and induction of apoptosis. While there are some limitations to using NSC-743380 in lab experiments, it has several advantages and is a promising candidate for further development as a cancer treatment. Future research should focus on investigating its effects on cancer stem cells, determining optimal dosage and administration schedules, and conducting in vivo studies to better understand its pharmacokinetics and toxicity.
Wissenschaftliche Forschungsanwendungen
NSC-743380 has been studied extensively for its potential applications in cancer treatment. In vitro studies have shown that NSC-743380 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, NSC-743380 has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-13-6-11-20(28-13)19-12-17(16-4-2-3-5-18(16)24-19)21(25)23-14-7-9-15(10-8-14)29(22,26)27/h2-12H,1H3,(H,23,25)(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFNVAIFNQVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3554186.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3554200.png)



![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3554223.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554229.png)
![N-[4-(aminosulfonyl)benzyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3554237.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3554243.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3554249.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3554257.png)